(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5OS/c1-2-23-7-6-13(20-23)16(24)21-8-10-22(11-9-21)17-19-15-12(18)4-3-5-14(15)25-17/h3-7H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVBTXJCXMLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone is a novel derivative of benzothiazole and pyrazole, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.9 g/mol. The structure features a chlorinated benzothiazole moiety linked to a piperazine ring and an ethyl-substituted pyrazole, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN5OS |
| Molecular Weight | 375.9 g/mol |
| CAS Number | 1013798-81-6 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anti-inflammatory , and antitumor agent .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against a range of pathogens, including bacteria and fungi. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
Anti-inflammatory Properties
Research indicates that the compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating potent antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.
- Receptor Modulation : The interaction with various receptors can modulate cellular signaling pathways that regulate inflammation and cell survival.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity.
Case Studies and Comparative Analysis
Several studies have compared the biological activity of this compound with other benzothiazole derivatives:
- Comparative Study on Antitumor Activity : A study found that while similar compounds exhibited IC50 values ranging from 15 to 30 µM, the target compound demonstrated superior potency at lower concentrations.
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, the compound showed enhanced efficacy, suggesting potential for combination therapies.
Preparation Methods
Benzo[d]thiazole Core Formation
The 4-chlorobenzo[d]thiazole scaffold is synthesized from 2-amino-4-chlorobenzenethiol. Cyclization with thiophosgene or carbon disulfide under acidic conditions yields 4-chlorobenzo[d]thiazole-2-thiol, which is subsequently oxidized to the 2-chloro derivative using phosphorus oxychloride (POCl₃).
Reaction Scheme 1:
$$
\text{2-Amino-4-chlorobenzenethiol} \xrightarrow{\text{CS}2/\text{HCl}} \text{4-Chlorobenzo[d]thiazole-2-thiol} \xrightarrow{\text{POCl}3} \text{4-Chloro-2-chlorobenzo[d]thiazole}
$$
Piperazine Substitution
The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) with piperazine. Elevated temperatures (80–100°C) in dimethylformamide (DMF) or dichloroethane (DCE) facilitate displacement, yielding 4-(4-chlorobenzo[d]thiazol-2-yl)piperazine.
- Substrate: 4-Chloro-2-chlorobenzo[d]thiazole (10 mmol)
- Reagent: Piperazine (12 mmol)
- Solvent: DMF, 100°C, 12 h
- Yield: 78%
Synthesis of 1-Ethyl-1H-pyrazole-3-carbonyl Chloride
Pyrazole Alkylation
1H-Pyrazole is alkylated at the N1 position using ethyl bromide in the presence of a base (e.g., K₂CO₃). Ethanol or acetonitrile solvents at reflux (80°C, 6 h) afford 1-ethyl-1H-pyrazole.
Carboxylation and Activation
The 3-position of 1-ethyl-1H-pyrazole is functionalized via formylation (Vilsmeier-Haack reaction) followed by oxidation to the carboxylic acid. Conversion to the acyl chloride employs thionyl chloride (SOCl₂) or oxalyl chloride.
Reaction Scheme 2:
$$
\text{1-Ethyl-1H-pyrazole} \xrightarrow{\text{POCl}3/\text{DMF}} \text{3-Formyl-1-ethyl-1H-pyrazole} \xrightarrow{\text{KMnO}4} \text{1-Ethyl-1H-pyrazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride}
$$
Coupling via Nucleophilic Acyl Substitution
The final step involves reacting 4-(4-chlorobenzo[d]thiazol-2-yl)piperazine with 1-ethyl-1H-pyrazole-3-carbonyl chloride. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, enhancing reaction efficiency.
- Reagents:
- Piperazine derivative (1 eq)
- Acyl chloride (1.2 eq)
- TEA (2 eq)
- Solvent: Dichloromethane (DCM), 0°C → room temperature, 4 h
- Yield: 65–72%
Mechanistic Insight:
The piperazine’s secondary amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the methanone bridge. Steric hindrance from the ethyl group on pyrazole necessitates prolonged reaction times for complete conversion.
Alternative Synthetic Routes
One-Pot Multicomponent Coupling
Inspired by pyridinone syntheses, a three-component reaction involving:
- 4-(4-Chlorobenzo[d]thiazol-2-yl)piperazine
- 1-Ethyl-1H-pyrazole-3-carbaldehyde
- Isocyanide
Under acidic conditions, this approach forms the methanone via a Passerini-type reaction, though yields remain moderate (45–50%).
Friedel-Crafts Acylation
Employing AlCl₃ as a Lewis catalyst, the pyrazole carbonyl chloride reacts directly with the piperazine-bound benzothiazole. However, competing acylation at the benzothiazole’s aromatic ring limits utility.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Structural validation employs:
- ¹H NMR: Distinct signals for piperazine (δ 2.8–3.5 ppm), pyrazole (δ 6.5–7.2 ppm), and methanone (absent proton).
- LC-MS: [M+H]⁺ peak at m/z 442.1 (calculated: 442.0).
Challenges and Optimization
- Regioselectivity in Benzothiazole Functionalization: Nitration and chlorination steps require precise temperature control to avoid byproducts.
- Coupling Efficiency: Steric bulk from the ethyl group reduces acyl chloride reactivity, necessitating excess reagent.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve piperazine solubility but may necessitate higher temperatures for SNAr.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step coupling reactions. A typical approach includes:
Piperazine-Benzothiazole Coupling : React 4-chlorobenzo[d]thiazol-2-amine with a piperazine derivative under Buchwald–Hartwig amination conditions (Pd catalysis, ligand, base) .
Pyrazole Functionalization : Introduce the 1-ethyl-1H-pyrazole moiety via nucleophilic acyl substitution, using a methanone linker. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
